

Tas-117: A Technical Guide to Akt Isoform Inhibition

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Compound of Interest

Compound Name: Tas-117

Cat. No.: B611162

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of **Tas-117** (Pifusertib) against the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). **Tas-117** is a potent, selective, and orally active allosteric inhibitor of Akt, a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.^{[1][2][3][4][5]} Understanding the specific inhibitory profile of **Tas-117** is crucial for its development as a targeted cancer therapeutic.

Inhibitory Potency (IC50) of Tas-117 against Akt Isoforms

The half-maximal inhibitory concentration (IC50) values of **Tas-117** for each Akt isoform have been determined through in vitro enzyme assays.^[1] These values quantify the concentration of **Tas-117** required to inhibit 50% of the enzymatic activity of each Akt isoform.

Target Isoform	IC50 Value (nM)
Akt1	4.8 ^{[1][2][3][4][6]}
Akt2	1.6 ^{[1][2][3][4][6]}
Akt3	44 ^{[1][2][3][4][6]}

Table 1: IC50 values of **Tas-117** for Akt isoforms.

Experimental Protocols

The determination of IC50 values for kinase inhibitors like **Tas-117** typically involves a biochemical kinase assay. While the specific protocol for **Tas-117** is proprietary, a representative method based on common industry practices is an ELISA-based in vitro kinase assay.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound (**Tas-117**) against purified Akt1, Akt2, and Akt3 kinases.

Principle: This assay quantifies the phosphorylation of a peptide substrate by an Akt kinase in the presence of varying concentrations of the inhibitor. The level of phosphorylation is detected using a specific antibody, and the signal is inversely proportional to the inhibitory activity of the compound.

Materials:

- Recombinant human Akt1, Akt2, and Akt3 (active)
- **Tas-117** (dissolved in DMSO)
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM beta-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
- ATP solution
- Akt peptide substrate (e.g., a peptide with the Akt consensus phosphorylation motif)
- 96-well microplate (high-binding)
- Wash Buffer (e.g., TBS with 0.05% Tween-20)
- Blocking Buffer (e.g., Wash Buffer with 1% BSA)
- Phospho-Akt substrate-specific primary antibody

- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2 N H₂SO₄)
- Microplate reader

Procedure:

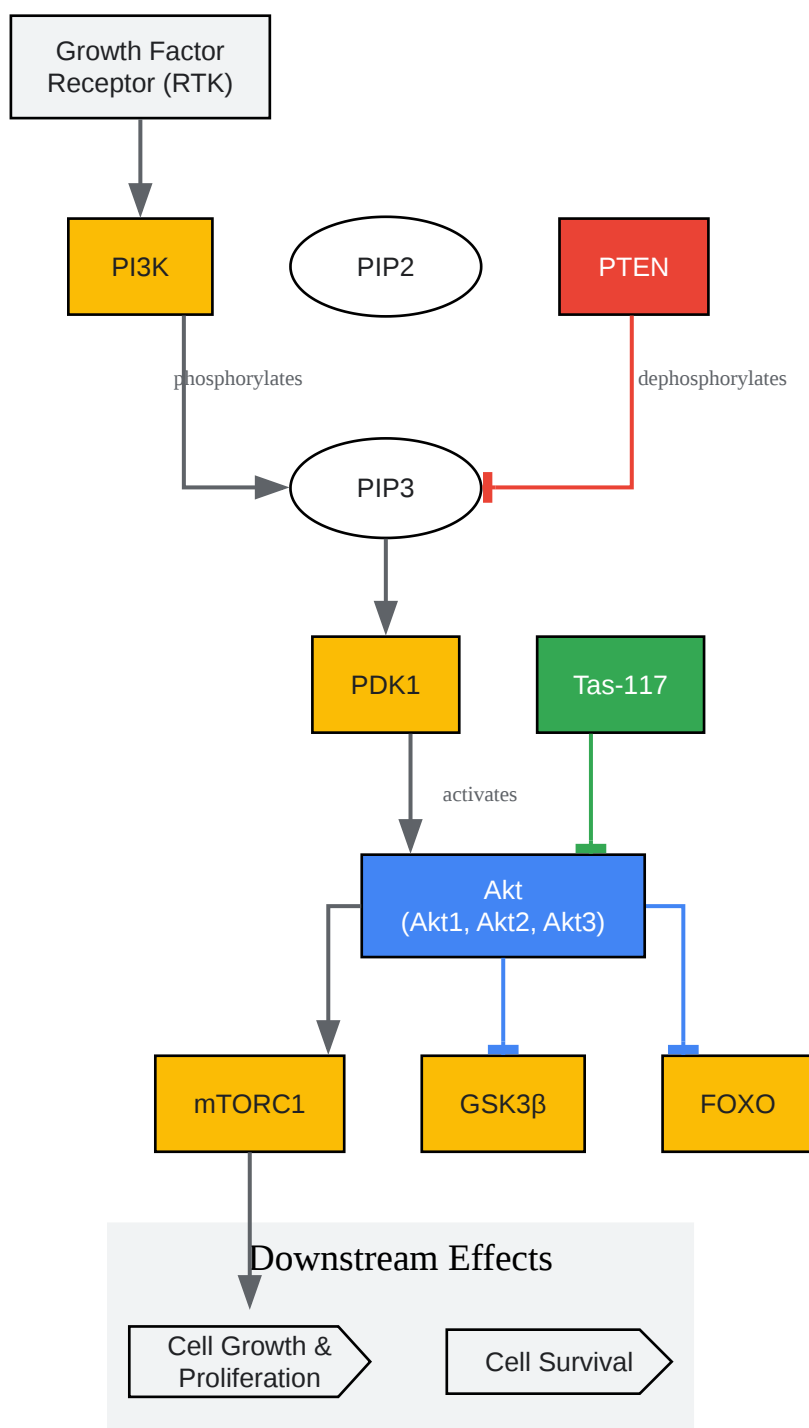
- Substrate Coating: A 96-well plate is coated with the Akt peptide substrate.
- Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
- Kinase Reaction:
 - A serial dilution of **Tas-117** is prepared.
 - The recombinant Akt enzyme is added to the wells, followed by the diluted **Tas-117**.
 - The kinase reaction is initiated by the addition of ATP.
 - The plate is incubated to allow for substrate phosphorylation.
- Detection:
 - The plate is washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.
 - After incubation and washing, an HRP-conjugated secondary antibody is added.
 - A TMB substrate is added, which develops a color in the presence of HRP.
- Data Analysis:
 - The reaction is stopped, and the absorbance is read using a microplate reader.
 - The percentage of kinase activity is plotted against the logarithm of the **Tas-117** concentration.

- The IC50 value is determined using a non-linear regression curve fit.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Signaling Pathway and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[\[10\]](#)[\[11\]](#)[\[12\]](#) **Tas-117** targets Akt, a central kinase in this pathway.

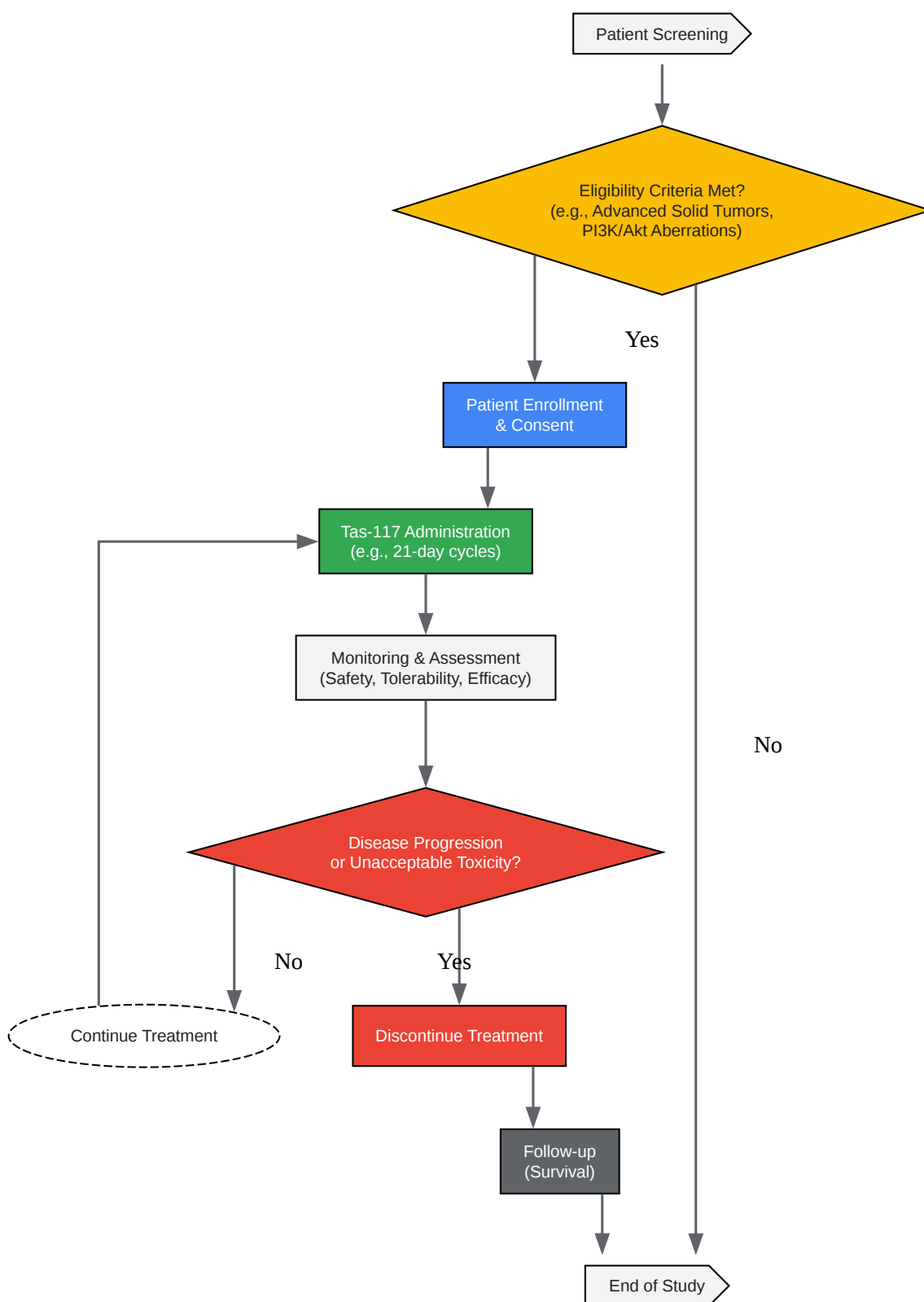


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PI3K/Akt/mTOR signaling pathway and the inhibitory action of **Tas-117**.

Tas-117 Phase II Clinical Trial Workflow

The clinical development of **Tas-117** involves multi-phase trials to evaluate its safety and efficacy.^{[7][10][11][12][13][14]} The following diagram illustrates a generalized workflow for a Phase II study.



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A generalized workflow for a Phase II clinical trial of **Tas-117**.

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- To cite this document: BenchChem. [Tas-117: A Technical Guide to Akt Isoform Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611162#tas-117-ic50-values-for-akt1-akt2-and-akt3]

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